molecular formula C11H16O7 B561842 (1R,2S,6S,7S,9R)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecan-4-one CAS No. 74948-73-5

(1R,2S,6S,7S,9R)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecan-4-one

Cat. No.: B561842
CAS No.: 74948-73-5
M. Wt: 260.242
InChI Key: RZNBQFHZQVYTGA-DFTQBPQZSA-N
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Description

This compound is a complex tricyclic structure featuring a 13-membered carbon framework (tridecane backbone) with five oxygen atoms integrated as ether or ketone functionalities. Key structural attributes include:

  • Stereochemistry: The (1R,2S,6S,7S,9R) configuration defines the spatial arrangement of substituents, influencing its reactivity and biological interactions.
  • Functional Groups: A ketone at position 4, a methoxy group (-OCH₃) at position 7, and two methyl groups (-CH₃) at position 12.
  • Molecular Formula: C₁₃H₁₈O₆, with a molecular weight of 270.21 g/mol.
  • Ring System: The tricyclo[7.4.0.02,6] scaffold comprises three fused rings, with bridgehead junctions at positions 2 and 6, contributing to its rigidity and stereochemical complexity.

Properties

IUPAC Name

(1R,2S,6S,7S,9R)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O7/c1-11(2)14-4-5-6(18-11)7-8(9(13-3)15-5)17-10(12)16-7/h5-9H,4H2,1-3H3/t5-,6-,7+,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNBQFHZQVYTGA-DFTQBPQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C3C(C(O2)OC)OC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H]2[C@@H](O1)[C@H]3[C@@H]([C@H](O2)OC)OC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,6S,7S,9R)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecan-4-one typically involves the protection of hydroxyl groups in mannose. The process begins with the reaction of mannose with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the isopropylidene derivative .

Industrial Production Methods

While specific industrial production methods for (1R,2S,6S,7S,9R)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[740This includes the use of protective groups and selective reactions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

(1R,2S,6S,7S,9R)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

(1R,2S,6S,7S,9R)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecan-4-one is utilized in various scientific research applications, including:

    Chemistry: It is used in the synthesis of complex carbohydrates and glycosides.

    Biology: The compound is used to study carbohydrate-protein interactions and enzyme mechanisms.

    Medicine: Research involving this compound can contribute to the development of new therapeutic agents.

    Industry: It is used in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of (1R,2S,6S,7S,9R)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecan-4-one involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in carbohydrate metabolism . The pathways involved include glycosylation and glycoside hydrolysis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared below with two analogues from recent literature (Table 1):

Table 1: Comparative Structural and Functional Attributes

Compound Name Molecular Formula Molecular Weight (g/mol) Oxygen Atoms Key Functional Groups Substituents
(1R,2S,6S,7S,9R)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecan-4-one C₁₃H₁₈O₆ 270.21 5 Ketone, Methoxy 12,12-dimethyl
(1R,2S,6S,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one C₁₀H₁₄O₅ 214.21 4 Ketone 4,4-dimethyl
[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl acetate C₁₄H₂₂O₇ 302.32 7 Acetate ester, Ether linkages 4,4,11,11-tetramethyl, Acetate group
Key Observations:

Oxygen Content and Functional Diversity: The target compound contains 5 oxygen atoms (vs. 4 in and 7 in ), primarily as ethers and a ketone. The acetate ester in introduces hydrolytic instability compared to the stable ethers and ketones in the target compound and .

Molecular Weight and Substituents :

  • The target compound’s higher molecular weight (270.21 g/mol) compared to (214.21 g/mol) reflects its larger tridecane backbone and additional methoxy group.
  • has the highest molecular weight (302.32 g/mol) due to four methyl groups and an acetate moiety.

Stereochemical and Ring System Variations :

  • The tricyclo[7.4.0.02,6] system in the target compound differs from ’s tricyclo[6.2.1.02,6] (smaller undecane backbone) and ’s tricyclo[7.3.0.0²,⁶] (dodecane framework). These differences impact ring strain and solubility.
  • Methyl group positions (12,12 in the target vs. 4,4 in and 4,4,11,11 in ) influence steric hindrance and lipophilicity.

Biological Activity

Chemical Structure

The compound is characterized by its unique tricyclic structure and multiple ether functionalities. Its systematic name indicates specific stereochemistry which may influence its biological interactions.

Molecular Formula

The molecular formula for this compound is not explicitly provided in the search results. However, it can be inferred from its structure and IUPAC name.

Biological activities of similar compounds often involve interactions with various biological targets such as enzymes, receptors, or DNA. The presence of methoxy and carbonyl groups in the structure suggests potential activities such as:

  • Antioxidant Activity : Compounds with methoxy groups are often studied for their ability to scavenge free radicals.
  • Antimicrobial Properties : Many tricyclic compounds exhibit antimicrobial effects due to their complex structures that can disrupt microbial membranes.
  • Anti-inflammatory Effects : The structural features may allow for modulation of inflammatory pathways.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have been studied extensively. For instance:

  • Tricyclic Compounds : Research has shown that tricyclic compounds can exhibit a range of biological activities including anti-cancer and anti-inflammatory properties. A study published in Bioorganic & Medicinal Chemistry highlighted how modifications in tricyclic structures could enhance their biological efficacy against cancer cells.
  • Methoxy Derivatives : Methoxy-substituted phenolic compounds have demonstrated significant antioxidant activity in several studies. For example, a study published in the Journal of Agricultural and Food Chemistry reported that methoxy groups enhance the radical scavenging ability of phenolic compounds.

Data Table of Related Compounds

Compound NameStructure TypeBiological ActivityReference
Tricyclic AntidepressantsTricyclicAntidepressantClinical Pharmacology
MethoxyphenolsPhenolicAntioxidantJ Agric Food Chem
LeuconolideMacrolideAntimicrobialJournal of Natural Products

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